Aflatrem

Übersicht

Beschreibung

Aflatrem is a potent tremorgenic mycotoxin produced by the soil fungus Aspergillus flavusThis compound is known for its neurotoxic effects, leading to tremors and other neurological disorders in animals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Aflatrem is biosynthesized by Aspergillus flavus through a series of enzymatic reactions involving gene clusters. The biosynthesis involves two discrete loci, ATM1 and ATM2, which contain genes responsible for the production of this compound . The process begins with the synthesis of indole-diterpene intermediates, which are then modified through various enzymatic steps to produce this compound.

Industrial Production Methods: Industrial production of this compound is typically carried out through fermentation processes using Aspergillus flavus cultures. The conditions for optimal production include maintaining specific temperature, pH, and nutrient levels to promote the growth of the fungus and the production of this compound .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Aflatrem unterliegt verschiedenen Arten von chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen werden durch verschiedene Enzyme und Reagenzien ermöglicht.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid und Kaliumpermanganat können verwendet werden, um this compound zu oxidieren.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet, um this compound zu reduzieren.

Substitution: Substitutionsreaktionen können unter bestimmten Bedingungen mit Halogenen und anderen Elektrophilen durchgeführt werden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von this compound, die unterschiedliche biologische Aktivitäten und Eigenschaften haben können .

Wissenschaftliche Forschungsanwendungen

Neurobiological Research

Neurotoxic Effects

Aflatrem is recognized for inducing neurological disorders, notably "staggers syndrome" in livestock, characterized by tremors and incoordination. This syndrome results from this compound's positive allosteric modulation of gamma-aminobutyric acid (GABA) receptors, which are crucial for neuronal signaling and motor control .

Case Study: Behavioral Impact on Ants

Recent studies have demonstrated that this compound affects the behavior of ants infected by Ophiocordyceps fungi. In an experimental setup, healthy carpenter ants (Camponotus floridanus) injected with this compound exhibited reduced activity and increased staggering behaviors. Transcriptomic analyses revealed significant dysregulation of genes associated with neuromuscular functions, supporting the hypothesis that this compound-like compounds manipulate host behavior during fungal infection .

Ecological Applications

Host Manipulation by Fungi

this compound plays a critical role in the ecological interactions between Ophiocordyceps fungi and their insect hosts. The ability of these fungi to produce this compound may facilitate their manipulation of host behavior, enhancing their reproductive success by ensuring that infected hosts engage in behaviors conducive to fungal propagation .

Biosynthetic Research

Gene Clusters and Production

Research has identified specific gene clusters responsible for this compound biosynthesis in Aspergillus flavus. Understanding these biosynthetic pathways is crucial for developing biotechnological applications aimed at producing this compound or its analogs for research purposes. The regulatory gene veA has been shown to control the expression of this compound biosynthesis genes, which opens avenues for genetic manipulation to enhance production .

Potential Industrial Applications

Secondary Metabolite Production

this compound's classification as a secondary metabolite suggests potential industrial applications, particularly in pest control. Its insecticidal properties could be harnessed to develop biopesticides targeting specific pests while minimizing harm to non-target organisms .

Data Table: Summary of this compound Applications

Wirkmechanismus

Aflatrem exerts its effects by modulating neurotransmitter release in the central nervous system and inhibiting BK channels in the peripheral nervous system. These actions lead to neurological symptoms such as tremors and convulsions. The exact molecular targets and pathways involved in this compound’s mechanism of action are still being investigated, but it is known to affect calcium signaling and neurotransmitter release .

Vergleich Mit ähnlichen Verbindungen

Aflatrem ist strukturell ähnlich anderen Indol-Diterpenen wie Paxillin und Paspalinin. Diese Verbindungen teilen ähnliche biosynthetische Pfade und chemische Eigenschaften, unterscheiden sich aber in ihren spezifischen biologischen Aktivitäten und Toxizitäten. This compound ist einzigartig in seiner starken tremorgenen Wirkung, die im Vergleich zu anderen verwandten Verbindungen ausgeprägter ist .

Ähnliche Verbindungen:

- Paxillin

- Paspalinin

- Penitrem A

- Verruculogen

Diese Verbindungen werden wie this compound von verschiedenen Pilzarten produziert und haben unterschiedliche biologische Aktivitäten und toxikologische Profile .

Biologische Aktivität

Aflatrem, a tremorgenic mycotoxin produced by the fungus Aspergillus flavus, has garnered attention due to its significant biological activity and potential health implications. This article explores the biological effects of this compound, including its mechanisms of action, toxicity, and relevant case studies.

Overview of this compound

This compound is classified as an indole-diterpene mycotoxin. It is structurally related to other tremorgenic compounds and exhibits a range of biological activities, particularly affecting the nervous system. The compound has been shown to induce neurotoxic effects, primarily through its interaction with ion channels in neuronal cells.

Neurotoxic Effects : this compound exerts its effects by modulating neurotransmitter release and causing degeneration of neuronal processes. Studies have indicated that this compound can influence the release of neurotransmitters in the hippocampus, leading to acute neurotoxic effects at low doses .

Ion Channel Interaction : The primary mechanism by which this compound acts involves the inhibition of large conductance calcium-activated potassium (BK) channels. This inhibition can lead to increased neuronal excitability and subsequent neurotoxicity . this compound's structural characteristics allow it to bind effectively to these channels, disrupting normal cellular signaling.

Toxicity and Health Implications

This compound's toxicity is not limited to acute effects; it also poses long-term health risks. The compound has been associated with various adverse health outcomes, including:

- Tremors and Neurological Disorders : Exposure to this compound can result in tremors and other neurological symptoms in animals. In laboratory settings, animals exposed to this compound exhibited significant tremorgenic responses .

- Potential Carcinogenicity : While aflatoxins, particularly aflatoxin B1, are well-known carcinogens, the long-term carcinogenic potential of this compound remains less clear but is a subject of ongoing research .

Case-Control Study in Kenya (2004)

A notable outbreak of aflatoxicosis in Kenya highlighted the dangers associated with aflatoxin exposure, including potential involvement from this compound. During this outbreak, 317 cases were reported with 125 fatalities linked to contaminated maize. The study identified high concentrations of total aflatoxins in homegrown maize compared to controls, emphasizing the need for monitoring and control measures .

Laboratory Studies

Research has demonstrated that this compound production is influenced by environmental factors such as water activity and temperature. In controlled experiments, varying conditions were shown to affect the yield of this compound produced by Aspergillus flavus, indicating that agricultural practices could mitigate risks associated with this mycotoxin .

Summary of Biological Activity

The following table summarizes key findings regarding the biological activity of this compound:

| Aspect | Details |

|---|---|

| Source | Produced by Aspergillus flavus |

| Chemical Class | Indole-diterpene mycotoxin |

| Primary Mechanism | Inhibition of BK channels leading to neurotoxicity |

| Acute Effects | Neurotransmitter release alteration; neuronal process degeneration |

| Chronic Effects | Potential carcinogenicity; long-term neurological disorders |

| Case Studies | Significant outbreaks linked to contaminated food sources |

Eigenschaften

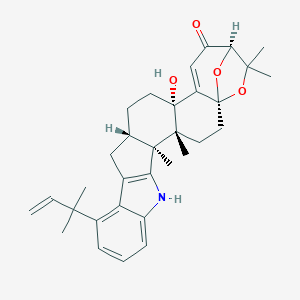

IUPAC Name |

(1S,4R,5S,16S,19S,23R)-19-hydroxy-4,5,24,24-tetramethyl-12-(2-methylbut-3-en-2-yl)-25,26-dioxa-7-azaheptacyclo[21.2.1.01,20.04,19.05,16.06,14.08,13]hexacosa-6(14),8,10,12,20-pentaen-22-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H39NO4/c1-8-27(2,3)20-10-9-11-21-24(20)19-16-18-12-13-31(35)23-17-22(34)26-28(4,5)37-32(23,36-26)15-14-29(31,6)30(18,7)25(19)33-21/h8-11,17-18,26,33,35H,1,12-16H2,2-7H3/t18-,26-,29+,30+,31+,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVDJBQQJIDPRKP-SLUQHKSNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2C(=O)C=C3C4(CCC5CC6=C(C5(C4(CCC3(O2)O1)C)C)NC7=CC=CC(=C67)C(C)(C)C=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@]34C(=CC(=O)[C@H](O3)C(O4)(C)C)[C@@]1(CC[C@@H]5[C@@]2(C6=C(C5)C7=C(C=CC=C7N6)C(C)(C)C=C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H39NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70553-75-2 | |

| Record name | Aflatrem | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070553752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AFLATREM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZEL123Y65D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.